molecular formula C22H26FN3O3 B2928639 3-(3-Phenethylureido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1351658-19-9

3-(3-Phenethylureido)cyclohexyl (4-fluorophenyl)carbamate

Cat. No.: B2928639
CAS No.: 1351658-19-9
M. Wt: 399.466
InChI Key: IDTUFSLILBNHCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Phenethylureido)cyclohexyl (4-fluorophenyl)carbamate is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a phenethylureido group, a cyclohexyl ring, and a fluorophenyl carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Phenethylureido)cyclohexyl (4-fluorophenyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-phenethylurea with cyclohexyl isocyanate to form the intermediate 3-(3-phenethylureido)cyclohexyl isocyanate. This intermediate is then reacted with 4-fluorophenyl carbamate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Advanced techniques like continuous flow synthesis may also be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-Phenethylureido)cyclohexyl (4-fluorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and cyclohexyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-(3-Phenethylureido)cyclohexyl (4-fluorophenyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Phenethylureido)cyclohexyl (4-fluorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Phenethylureido)cyclohexyl (4-chlorophenyl)carbamate
  • 3-(3-Phenethylureido)cyclohexyl (4-bromophenyl)carbamate
  • 3-(3-Phenethylureido)cyclohexyl (4-methylphenyl)carbamate

Uniqueness

Compared to similar compounds, 3-(3-Phenethylureido)cyclohexyl (4-fluorophenyl)carbamate is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity, biological activity, and overall properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

[3-(2-phenylethylcarbamoylamino)cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3/c23-17-9-11-18(12-10-17)26-22(28)29-20-8-4-7-19(15-20)25-21(27)24-14-13-16-5-2-1-3-6-16/h1-3,5-6,9-12,19-20H,4,7-8,13-15H2,(H,26,28)(H2,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTUFSLILBNHCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.